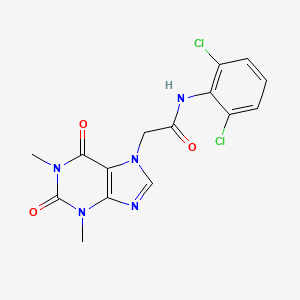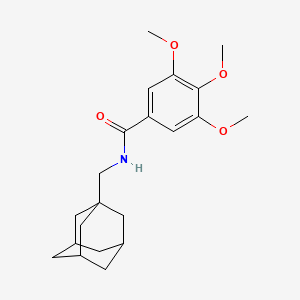
N-(2,6-二氯苯基)-2-(1,3-二甲基-2,6-二氧代-1,2,3,6-四氢-7H-嘌呤-7-基)乙酰胺
描述
Synthesis Analysis
The synthesis of compounds related to N-(2,6-dichlorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide involves multi-step organic reactions. One study describes the reaction of 6-methyluracil with 2-chloromethyltiiran, leading to 6-methyl-3-(thietan-3-yl)uracil, which upon further reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide yields a compound analyzed through X-ray, NMR, and IR spectroscopy. Computer modeling was used to determine its conformational behavior, highlighting the compound's complex synthesis process (Kataev et al., 2021).
Molecular Structure Analysis
Detailed molecular structure analysis is crucial for understanding the properties of N-(2,6-dichlorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide. Techniques such as X-ray crystallography, NMR, and IR spectroscopy are employed to elucidate the molecular geometry, conformation, and bond interactions. Studies employing DFT and ab initio methods provide insights into the compound's structural and thermodynamic characteristics, emphasizing the influence of molecular conformation on its properties (Arjunan et al., 2012).
Chemical Reactions and Properties
Research on N-(2,6-dichlorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide includes investigations into its reactivity and interaction with other molecules. For example, studies focus on its ability to undergo various chemical reactions, including those with potential biological relevance. Computational studies and molecular docking techniques predict the compound's reactivity and interaction with biological targets, offering insights into its chemical behavior (El Kayal et al., 2022).
科学研究应用
受体亲和性和构效关系
Żmudzki 等人 (2015) 的一项研究合成并评估了一系列 1,3- 和 3,7-二甲基-1H-嘌呤-2,6(3H,7H)-二酮的 N-(芳基哌嗪基)乙酰胺衍生物。他们分析了它们对血清素 5-HT6、5-HT7 和多巴胺 D2 受体的亲和力。这项研究有助于了解类似于 N-(2,6-二氯苯基)-2-(1,3-二甲基-2,6-二氧代-1,2,3,6-四氢-7H-嘌呤-7-基)乙酰胺的化合物的构效关系。
合成和结构分析
Kataev 等人 (2021) 专注于类似化合物的合成和结构分析,包括 N-(2,4-二氯苯基)-2-[6-甲基-2,4-二氧代-3-(噻环-3-基)-1,2,3,4-四氢嘧啶-1-基]乙酰胺。他们的工作详细介绍了这项研究,涉及 X 射线分析、核磁共振和红外光谱,提供了对这些化合物的构象行为的见解。
神经保护和酶抑制活性
Mitkov 等人 (2022) 对茶碱-7-乙酰半和硫代氨基脲杂化物进行了研究,包括类似于 N-(2,6-二氯苯基)-2-(1,3-二甲基-2,6-二氧代-1,2,3,6-四氢-7H-嘌呤-7-基)乙酰胺的化合物。他们研究了其神经毒性、神经保护作用和 MAO-B 抑制活性。这项研究发表在他们的出版物中,突出了此类化合物在神经系统疾病中的潜在治疗应用。
抗癌应用
Shahzadi 等人 (2022) 探索了新型乙酰苯的合成,包括类似于所讨论化合物的衍生物。他们的研究详细介绍了这篇论文,考察了这些化合物的抗癌活性,为未来的抗癌药物开发奠定了基础。
化学中的新型环系
Hesek 和 Rybár (1994) 的研究重点是合成新的噻二氮杂卓-嘌呤环系。他们的工作有助于更广泛地了解嘌呤衍生物的化学性质,这与 N-(2,6-二氯苯基)-2-(1,3-二甲基-2,6-二氧代-1,2,3,6-四氢-7H-嘌呤-7-基)乙酰胺等化合物的科学研究应用相关。
属性
IUPAC Name |
N-(2,6-dichlorophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5O3/c1-20-13-12(14(24)21(2)15(20)25)22(7-18-13)6-10(23)19-11-8(16)4-3-5-9(11)17/h3-5,7H,6H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHLFAYSRPVHSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide](/img/structure/B4446064.png)

![7-(2-pyridinylmethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4446079.png)
![ethyl 1-({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B4446085.png)


![5-oxo-3-phenyl-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446106.png)
![2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4446110.png)
![N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4446121.png)

![N-(2,3-dimethylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446149.png)
![N-[3-(acetylamino)phenyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4446156.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4446161.png)
